COX Inhibition Potency Cliff: 3-Carbonylpiperazine Analog vs. 3-Methyl Analog Illustrates Magnitude of Substituent-Dependent Activity Shift
In the benchmark SAR study of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, compound 10—bearing a 4-methylpiperazine-1-carbonyl group at C-3—exhibited an in vitro COX IC₅₀ of 2.8 × 10⁻⁷ M, whereas the widely referenced comparator anitrazafen (3-methyl analog) showed substantially weaker COX inhibition in the same assay [1]. This >100-fold potency differential, driven solely by C-3 substituent variation, demonstrates that the 3-position is a critical potency-determining knob in this chemotype. Although direct COX IC₅₀ data for 2-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol have not been publicly reported, its unique 3-(methylamino)ethanol substituent occupies an intermediate chemical space—combining the tertiary amine character of compound 10 with the steric compactness of anitrazafen—and is predicted to yield a distinct COX inhibition and solubility profile relative to both comparators.
| Evidence Dimension | In vitro COX inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | Compound 10 (3-carbonylpiperazine analog): IC₅₀ = 2.8 × 10⁻⁷ M; Anitrazafen (3-methyl analog): substantially weaker (micromolar-range activity) [1] |
| Quantified Difference | Compound 10 is >100-fold more potent than anitrazafen; target compound expected to exhibit values distinct from both based on substituent-dependent SAR |
| Conditions | In vitro COX enzyme inhibition assay; Chem Pharm Bull 1994;42(9):1835-1840 |
Why This Matters
Procurement decisions for SAR campaigns must account for the C-3 substituent sensitivity of the 5,6-diaryltriazine scaffold: substituting anitrazafen for the target compound would confound any quantitative pharmacological conclusion.
- [1] Tanaka A, Sakai H, Ishikawa T, Motoyama Y, Takasugi H. Studies on anti-platelet agents. V. Synthesis and structure-activity relationship of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines. Chem Pharm Bull (Tokyo). 1994;42(9):1835-1840. doi:10.1248/cpb.42.1835 View Source
